molecular formula C13H24N2O3S B2991408 N-cyclohexyl-4-(methylsulfonyl)piperidine-1-carboxamide CAS No. 1448069-06-4

N-cyclohexyl-4-(methylsulfonyl)piperidine-1-carboxamide

Cat. No.: B2991408
CAS No.: 1448069-06-4
M. Wt: 288.41
InChI Key: HQCDAQCZJYHUJD-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(methylsulfonyl)piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmaceutical research due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(methylsulfonyl)piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with cyclohexyl isocyanate and methylsulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(methylsulfonyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-cyclohexyl-4-(methylsulfonyl)piperidine-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(methylsulfonyl)piperidine-1-carboxamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-4-(methylbenzenesulfonyl)piperidine-1-carboxamide
  • N-cyclohexyl-4-(methylphenylsulfonyl)piperidine-1-carboxamide

Uniqueness

N-cyclohexyl-4-(methylsulfonyl)piperidine-1-carboxamide is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its methylsulfonyl group plays a crucial role in its interactions with molecular targets, differentiating it from other similar compounds .

Properties

IUPAC Name

N-cyclohexyl-4-methylsulfonylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3S/c1-19(17,18)12-7-9-15(10-8-12)13(16)14-11-5-3-2-4-6-11/h11-12H,2-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQCDAQCZJYHUJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(CC1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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